![molecular formula C22H23N3O3 B1242702 5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)
5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one is a member of morpholines.
Applications De Recherche Scientifique
Synthesis and Characterization :
- Pyrimidine derivatives, including those similar to the compound , have been synthesized and characterized for their potential use in various applications. For instance, Akbas et al. (2018) studied the synthesis and characterization of new pyrimidine derivatives, focusing on their antioxidant properties and corrosion inhibition potential (Akbas et al., 2018).
Antioxidant Properties :
- Research has shown that some pyrimidine derivatives exhibit significant antioxidant properties. Akbas et al. (2018) conducted an in vitro study measuring total antioxidant properties of synthesized compounds using various tests (Akbas et al., 2018).
Chemical Analysis and Spectroscopic Study :
- Detailed chemical analysis and spectroscopic studies have been conducted on similar compounds. For example, Kılıç (2019) investigated the acidity constants of synthesized pyrimidine and thiopyrimidine derivatives using UV/vis spectroscopic analysis (Kılıç, 2019).
Dual Inhibitory Activity in Medical Research :
- In the medical research field, compounds similar to the one have been synthesized as potential inhibitors of both thymidylate synthase and dihydrofolate reductase, which are crucial in cancer treatment. Gangjee et al. (2008) synthesized analogues demonstrating potent dual inhibitory activities (Gangjee et al., 2008).
Hydration Kinetics and Thermodynamics :
- Studies on hydration, solvation kinetics, and thermodynamics of pyrimidine derivatives have been conducted to understand their chemical behavior. Kılıç (2018) explored these aspects in depth (Kılıç, 2018).
Herbicidal Activity :
- Some pyrimidine derivatives have been studied for their herbicidal activity. Luo et al. (2019) synthesized novel pyrazolo[3,4-D]pyrimidin-4-one derivatives and evaluated their herbicidal activity (Luo et al., 2019).
Reactions with Enamines :
- Research on reactions of pyrimidine derivatives with enamines has been conducted, which is important in organic synthesis. Yamanaka et al. (1975) investigated such reactions, contributing to the understanding of pyrimidine chemistry (Yamanaka et al., 1975).
Antimicrobial Activity :
- Pyrimidine derivatives have been studied for their antimicrobial properties. Abdel-Gawad et al. (2003) synthesized pyrazolo[3,4-d]pyrimidines and evaluated their antimicrobial activity (Abdel-Gawad et al., 2003).
Heterocyclic Synthesis :
- The compound has been used in the synthesis of various heterocyclic compounds, which are important in drug discovery. Ho et al. (2013) reported on the synthesis of novel heterocyclic compounds incorporating a pyrimidine moiety (Ho et al., 2013).
DFT Studies :
- Density Functional Theory (DFT) studies have been conducted to understand the molecular properties of pyrimidine derivatives. Saracoglu et al. (2020) focused on the quantum chemical calculations to find molecular properties of pyrimidine derivatives (Saracoglu et al., 2020).
Propriétés
Formule moléculaire |
C22H23N3O3 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
5-benzoyl-6-methyl-4-(4-morpholin-4-ylphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C22H23N3O3/c1-15-19(21(26)17-5-3-2-4-6-17)20(24-22(27)23-15)16-7-9-18(10-8-16)25-11-13-28-14-12-25/h2-10,20H,11-14H2,1H3,(H2,23,24,27) |
Clé InChI |
JGEBSSTWEFAKAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)
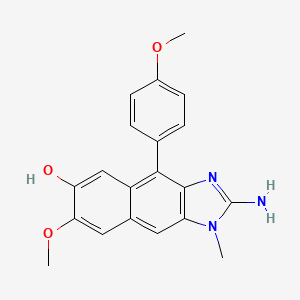
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)
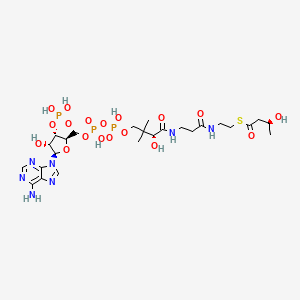
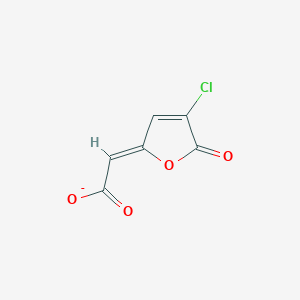
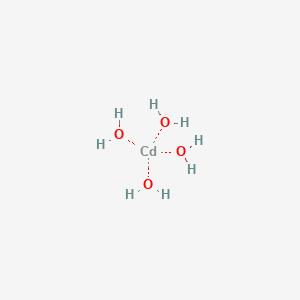

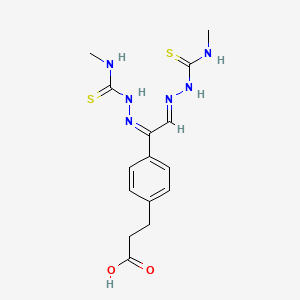
![N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

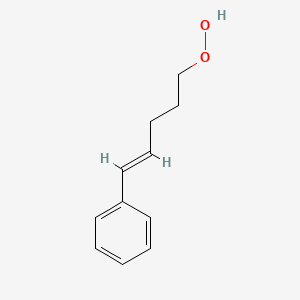
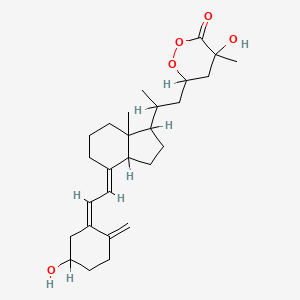
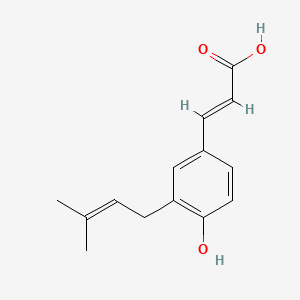
![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
